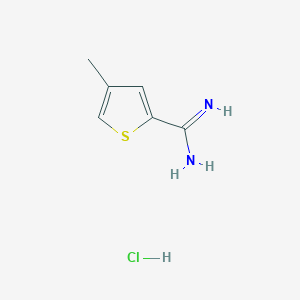![molecular formula C20H22N2O2 B13126162 8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiropyrans, which are photochromic molecules that can undergo reversible transformations between two forms when exposed to light. These transformations make spiropyrans valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with salicylaldehyde in the presence of a suitable solvent like ethanol. The reaction mixture is heated at reflux for about an hour, followed by vacuum filtration to isolate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents on the aromatic ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid can yield nitro derivatives, while substitution reactions can produce a wide range of substituted spiropyrans.
Scientific Research Applications
8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine has several scientific research applications:
Chemistry: Used as a photochromic dye in various chemical processes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its light-responsive properties can be utilized.
Industry: Employed in the development of smart materials and optical devices, such as switches and sensors.
Mechanism of Action
The mechanism of action of 8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine involves its ability to undergo reversible photoisomerization. When exposed to light, the compound can switch between a closed spiropyran form and an open merocyanine form. This transformation alters the compound’s optical and electronic properties, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]: This compound has a nitro group that enhances its photochromic properties.
1’,3’,3’-Trimethylspiro[chromene-2,2’-indoline]: Lacks the methoxy group but shares similar structural features.
Uniqueness
8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific photochromic behaviors.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
8-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-amine |
InChI |
InChI=1S/C20H22N2O2/c1-19(2)15-7-5-6-8-16(15)22(3)20(19)10-9-13-11-14(21)12-17(23-4)18(13)24-20/h5-12H,21H2,1-4H3 |
InChI Key |
JZRMIVYBPOYCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)N)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


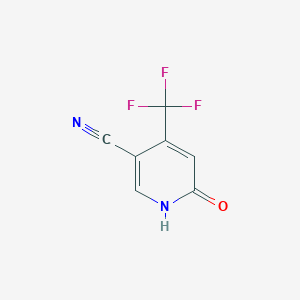

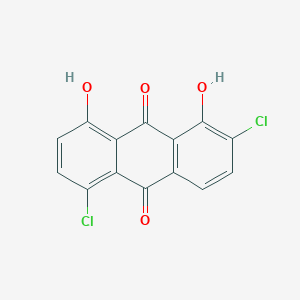

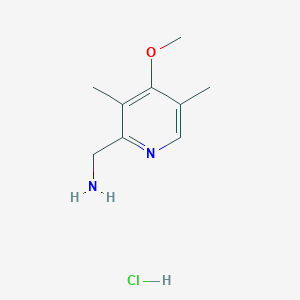
![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)

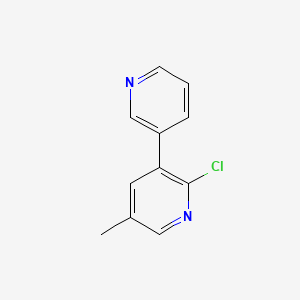
![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
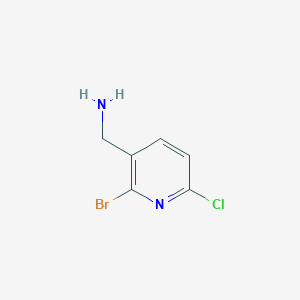
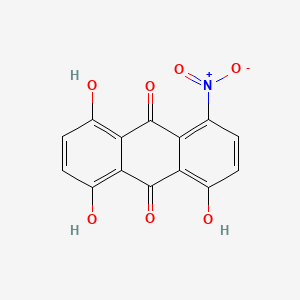
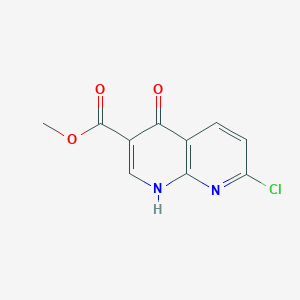
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
